ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a carboxylate ester group and a complex triazole-based side chain. The molecule integrates multiple pharmacophoric elements:
- Cyclopenta[b]thiophene scaffold: Provides structural rigidity and π-conjugation, influencing electronic properties and binding interactions .
- 1,2,4-Triazole moiety: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
- Sulfanyl-acetamido linker: Facilitates conjugation between the thiophene and triazole units, modulating solubility and steric effects .
This compound’s synthesis likely involves multi-step reactions, such as bromination of acetylated thiophene precursors (e.g., analogous to ) and nucleophilic substitution with triazole-thiol derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O6S2/c1-5-43-30(40)27-21-7-6-8-24(21)45-29(27)33-26(38)16-44-31-35-34-25(36(31)22-13-17(2)9-10-18(22)3)15-32-28(39)20-12-11-19(4)23(14-20)37(41)42/h9-14H,5-8,15-16H2,1-4H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKOEAODDMVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and halogenated precursors.
Functional Group Modifications: Various functional groups, including the dimethylphenyl and nitrophenyl groups, are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Coupling and Esterification: The final step involves coupling the triazole-thiophene intermediate with ethyl bromoacetate under basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole and thiophene moieties make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its unique structure allows for exploration in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl thiophene-3-carboxylate derivatives functionalized with triazole and aryl groups. Below is a comparative analysis with structurally related molecules:
Structural Analogues and Key Differences
Pharmacological and Physicochemical Comparisons
- Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, which may influence receptor binding compared to electron-donating groups (e.g., methyl or amino) in analogues .
- Synthetic Complexity: The cyclopenta[b]thiophene core requires specialized fusion reactions, whereas simpler thiophene derivatives (e.g., –8) are synthesized via Knoevenagel condensations .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis may require optimized bromination and coupling steps, as demonstrated in and . Isomerism risks (e.g., ’s 80:20 bromination products) highlight the need for precise reaction control .
- Structure-Activity Relationships (SAR): The cyclopentane ring may restrict conformational flexibility, improving target selectivity but complicating synthetic yields . Substituting nitro with amino groups (as in ) could reduce toxicity while retaining bioactivity .
- Pharmacokinetic Predictions : Molecular descriptors (e.g., van der Waals volume) suggest moderate metabolic stability, though ester hydrolysis may limit oral bioavailability .
Biological Activity
The compound ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties.
Chemical Structure and Properties
The compound features multiple functional groups, including a triazole ring and a cyclopentathiophene moiety, which are known to enhance biological activity. The presence of the sulfanyl group and various aromatic substitutions contributes to its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Base Structure | Cyclopenta[b]thiophene |
| Functional Groups | Triazole, sulfanyl, carboxylate |
| Substituents | Dimethylphenyl, nitrophenyl |
Antimicrobial Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio) compounds have shown activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . While specific data on the compound is limited, its structural analogs suggest a potential for similar efficacy.
Anticancer Potential
The triazole ring is often associated with anticancer activity. Research has demonstrated that triazole-containing compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation . The compound's complex structure may enhance its ability to interact with cancer cell receptors or enzymes.
Anti-inflammatory Effects
Compounds featuring thiophene and triazole rings have been reported to exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways . The specific mechanisms of action for this compound require further investigation but could be inferred from related compounds.
Study 1: Synthesis and Screening
In a study focused on synthesizing derivatives of ethyl compounds, researchers screened several new entities for antibacterial and antifungal activities. The results indicated that many derivatives exhibited promising antimicrobial effects, suggesting that modifications in the structure could lead to enhanced biological activity .
Study 2: Anticancer Activity Assessment
Another study evaluated the anticancer properties of triazole derivatives. The findings showed that these compounds effectively inhibited the growth of various cancer cell lines, highlighting the potential for further development of ethyl 2-(2-{...}) as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
